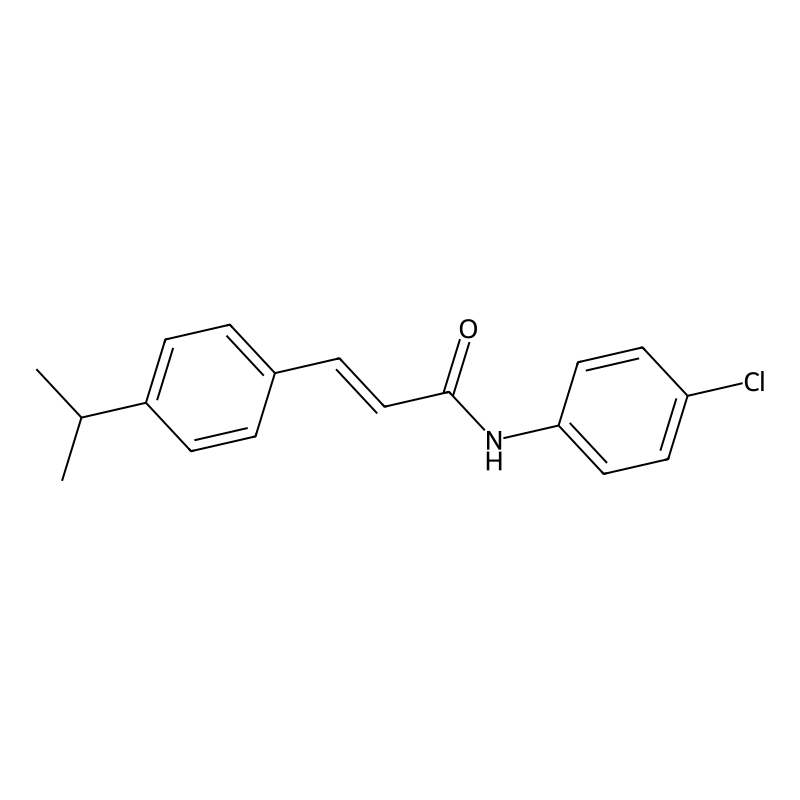

N-(4-chlorophenyl)-3-(4-isopropylphenyl)acrylamide

Catalog No.

S5912858

CAS No.

M.F

C18H18ClNO

M. Wt

299.8 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(4-chlorophenyl)-3-(4-isopropylphenyl)acrylamide

IUPAC Name

(E)-N-(4-chlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide

Molecular Formula

C18H18ClNO

Molecular Weight

299.8 g/mol

InChI

InChI=1S/C18H18ClNO/c1-13(2)15-6-3-14(4-7-15)5-12-18(21)20-17-10-8-16(19)9-11-17/h3-13H,1-2H3,(H,20,21)/b12-5+

InChI Key

IRYPQYFQVZLXPZ-LFYBBSHMSA-N

SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Cl

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl

The exact mass of the compound N-(4-chlorophenyl)-3-(4-isopropylphenyl)acrylamide is 299.1076919 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Material Science Applications

N-(4-chlorophenyl)-3-(4-isopropylphenyl)acrylamide (N-CPA) possesses a chemical structure that may lend itself to applications in material science. The compound contains an acrylamide group, which can readily undergo polymerization reactions. Polymers derived from N-CPA could potentially find use in various applications, such as:

- Electronic materials: Polymers containing conjugated double bonds, like those potentially formed from N-CPA, can exhibit interesting electrical properties. Research could explore N-CPA as a component in conductive or semiconductive materials [].

- Functional polymers: Depending on the polymerization process and N-CPA's reactivity, the resulting polymers could exhibit specific functionalities. Research could investigate N-CPA for use in applications like sensors or controlled drug delivery systems [].

Medicinal Chemistry Applications

The presence of an acrylamide moiety in N-CPA also suggests potential applications in medicinal chemistry. Acrylamide derivatives have been explored for their biological activities, including:

- Anti-cancer properties: Some acrylamide derivatives have shown promise in inhibiting the growth of cancer cells []. Research could explore N-CPA's potential as a scaffold for developing new anti-cancer drugs.

- Other biological activities: Acrylamide derivatives have also been investigated for anti-microbial and anti-inflammatory activities [, ]. Research could examine N-CPA for these or other potential biological applications.

XLogP3

5.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

299.1076919 g/mol

Monoisotopic Mass

299.1076919 g/mol

Heavy Atom Count

21

Dates

Last modified: 04-15-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds